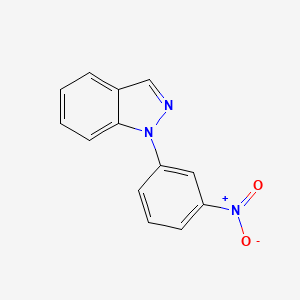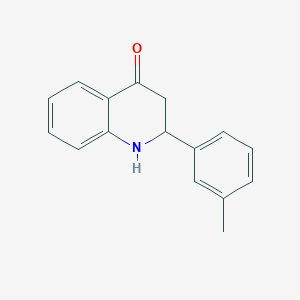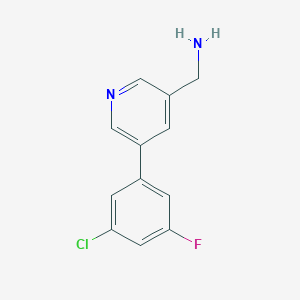![molecular formula C16H13NO B11871267 5,12b-Dihydroisoindolo[1,2-a]isoquinolin-8(6h)-one CAS No. 17416-64-7](/img/structure/B11871267.png)
5,12b-Dihydroisoindolo[1,2-a]isoquinolin-8(6h)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,12b-Dihydroisoindolo[1,2-a]isoquinolin-8(6h)-one is a complex organic compound belonging to the class of isoquinolines. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinolines. This compound is notable for its unique structure, which includes a fused ring system that combines isoindole and isoquinoline moieties. Such structures are often of interest in medicinal chemistry due to their potential biological activities .
Méthodes De Préparation
The synthesis of 5,12b-Dihydroisoindolo[1,2-a]isoquinolin-8(6h)-one typically involves multi-step protocols. One common synthetic route starts with the preparation of the isoindole moiety, followed by the formation of the isoquinoline ring. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the cyclization and fusion of the rings .
In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated systems and advanced purification techniques can also enhance the efficiency and purity of the final product .
Analyse Des Réactions Chimiques
5,12b-Dihydroisoindolo[1,2-a]isoquinolin-8(6h)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form hydroxylated derivatives, which may exhibit different biological activities.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives, which may have altered chemical properties.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
5,12b-Dihydroisoindolo[1,2-a]isoquinolin-8(6h)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Due to its potential biological activities, it is investigated for its therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory effects.
Mécanisme D'action
The mechanism of action of 5,12b-Dihydroisoindolo[1,2-a]isoquinolin-8(6h)-one involves its interaction with molecular targets in the body. These targets may include enzymes, receptors, and other proteins that play a role in various biological pathways. The compound’s effects are mediated through its ability to bind to these targets, potentially inhibiting or activating specific biochemical processes. The exact pathways involved depend on the specific biological activity being studied .
Comparaison Avec Des Composés Similaires
5,12b-Dihydroisoindolo[1,2-a]isoquinolin-8(6h)-one can be compared with other similar compounds, such as:
Isoquinoline: A simpler structure with similar aromatic properties but lacking the fused ring system.
Quinoline: Another related compound with a different ring fusion pattern.
Indole: A structurally related compound with a single fused ring system.
The uniqueness of this compound lies in its specific ring fusion, which imparts distinct chemical and biological properties compared to these similar compounds .
Propriétés
Numéro CAS |
17416-64-7 |
|---|---|
Formule moléculaire |
C16H13NO |
Poids moléculaire |
235.28 g/mol |
Nom IUPAC |
6,12b-dihydro-5H-isoindolo[1,2-a]isoquinolin-8-one |
InChI |
InChI=1S/C16H13NO/c18-16-14-8-4-3-7-13(14)15-12-6-2-1-5-11(12)9-10-17(15)16/h1-8,15H,9-10H2 |
Clé InChI |
KLKBHFJXGPWPKK-UHFFFAOYSA-N |
SMILES canonique |
C1CN2C(C3=CC=CC=C31)C4=CC=CC=C4C2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-Bromoimidazo[1,5-a]pyrazine-3-carboxylic acid](/img/structure/B11871196.png)
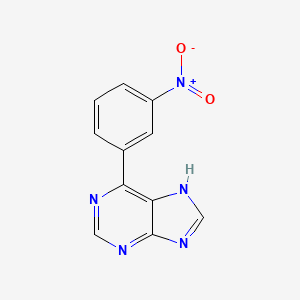

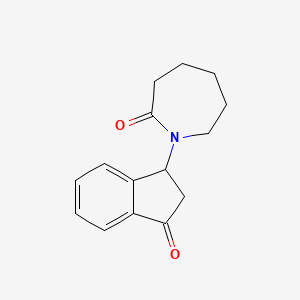
![N'-[(3-Chloroquinoxalin-2-yl)oxy]ethanimidamide](/img/structure/B11871218.png)
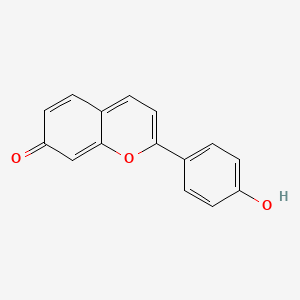
![2-Thiomorpholino-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11871229.png)
